molecular formula C15H19N5O2 B6641345 N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Numéro de catalogue B6641345
Poids moléculaire: 301.34 g/mol
Clé InChI: OOWIMFMQWDSBNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide, also known as HCTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in regulating inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In inflammation research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has some limitations, including its limited availability and high cost.

Orientations Futures

There are several future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide. In cancer research, future studies could focus on the development of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide analogs with improved potency and selectivity. In inflammation research, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, future studies could explore the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a tool for epigenetic research, given its ability to inhibit HDAC activity.
In conclusion, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide and its analogs for therapeutic use.

Méthodes De Synthèse

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 4-(hydroxymethyl)cyclohexanone with 4-chlorobenzoyl chloride in the presence of a base to form 4-(hydroxymethyl)cyclohexyl 4-chlorobenzoate. This intermediate is then reacted with sodium azide to form 4-(azidomethyl)cyclohexyl 4-chlorobenzoate. The final step involves the reaction of this intermediate with 2-aminotetrazole to form N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide.

Applications De Recherche Scientifique

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can reduce the production of inflammatory cytokines and attenuate inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function.

Propriétés

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-9-11-5-7-12(8-6-11)17-15(22)13-3-1-2-4-14(13)20-10-16-18-19-20/h1-4,10-12,21H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIMFMQWDSBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.